molecular formula C11H8BrNO3 B1417064 Methyl 3-bromo-5-cyano-2-formylphenylacetate CAS No. 1805578-19-1

Methyl 3-bromo-5-cyano-2-formylphenylacetate

Cat. No. B1417064
CAS RN: 1805578-19-1
M. Wt: 282.09 g/mol
InChI Key: OYYCGFGEHZKKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-5-cyano-2-formylphenylacetate, hereafter referred to as MBCFPA, is a synthetic compound that has been used in a variety of scientific applications. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 228.17 g/mol. MBCFPA is a versatile compound that can be used in a variety of laboratory experiments, and has been studied for its potential applications in biochemistry and physiology.

Mechanism of Action

The mechanism of action of MBCFPA is not fully understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
MBCFPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the breakdown of acetylcholine, which can lead to increased levels of the neurotransmitter in the body. In addition, MBCFPA has been shown to stimulate the release of dopamine, which can lead to increased alertness and improved cognitive function.

Advantages and Limitations for Lab Experiments

MBCFPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable, which allows it to be stored for long periods of time. In addition, it is relatively non-toxic, which makes it safe for use in laboratory experiments. However, MBCFPA also has some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, it is not very soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

MBCFPA has potential applications in a variety of areas, including drug discovery and development, drug metabolism, and pharmacology. In addition, it could be used to study the effects of various compounds on the body and to develop new drugs. It could also be used to study the mechanism of action of various compounds and to determine their pharmacological effects. Finally, it could be used to study the structure and function of enzymes and to develop new drugs that target specific enzymes.

Scientific Research Applications

MBCFPA has been used in a variety of scientific research applications, including enzymology, biochemistry, and physiology. It has been used to study the structure and function of enzymes, as well as the biochemical and physiological effects of various drugs. It has also been used to study the mechanism of action of various compounds and to determine their pharmacological effects.

properties

IUPAC Name

methyl 2-(3-bromo-5-cyano-2-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-8-2-7(5-13)3-10(12)9(8)6-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYCGFGEHZKKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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